![molecular formula C7H12ClN3O5 B14417217 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid CAS No. 80687-08-7](/img/structure/B14417217.png)
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroethyl group, a nitroso group, and a carbamoyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid typically involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated and purified. The activation of the nitrosocarbamoyl amino acid can be carried out using ethyl chloroformate with the addition of a tertiary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid involves its interaction with cellular components. The chloroethyl group can alkylate DNA and proteins, leading to modifications that affect cellular functions . The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in cytotoxic effects, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-[(2-Chloroethyl)(nitroso)carbamoyl]alanine: This compound shares a similar structure but has an alanine backbone instead of a hydroxybutanoic acid backbone.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in cancer treatment, this compound has a similar nitroso and chloroethyl functional group arrangement.
Uniqueness
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
80687-08-7 |
|---|---|
Molecular Formula |
C7H12ClN3O5 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12ClN3O5/c1-4(12)5(6(13)14)9-7(15)11(10-16)3-2-8/h4-5,12H,2-3H2,1H3,(H,9,15)(H,13,14) |
InChI Key |
UFEWHGLVHGVTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)N(CCCl)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


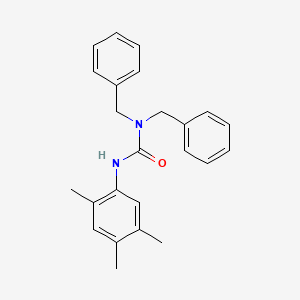
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
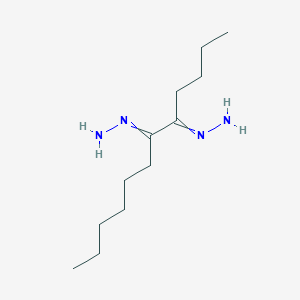
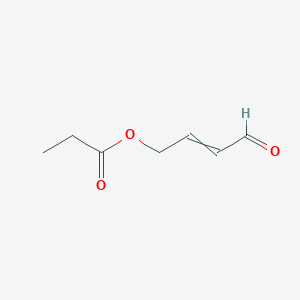
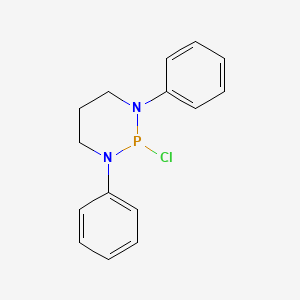
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
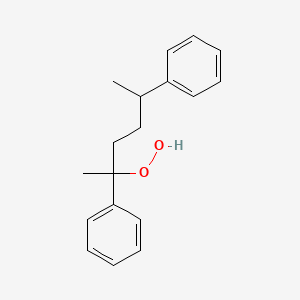
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
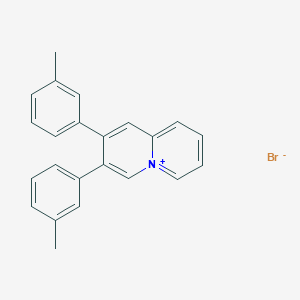
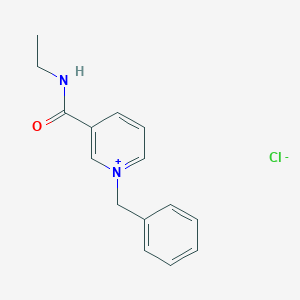
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)

